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Compound of Interest

Compound Name: 1-benzyl-5-phenylazepan-4-one

CAS No.: 735217-70-6

Cat. No.: B6151135

Get Quote

Executive Summary
The azepanone (azepan-one) scaffold represents a privileged class of seven-membered

lactam/ketone heterocycles. While historically challenging to synthesize due to entropic barriers

and transannular interactions, azepanones have emerged as critical peptidomimetics in drug

discovery. Their ability to lock peptide bonds into specific conformations makes them ideal

templates for inhibiting proteases (e.g., Cathepsin K, S, L) and kinases (e.g., ROCK). This

guide provides a technical roadmap for the rational design, synthesis, and biological evaluation

of novel azepanone scaffolds, moving beyond traditional caprolactam chemistry into high-

value, functionalized therapeutic candidates.

The Azepanone Advantage: Structural Logic
In medicinal chemistry, medium-sized rings (7-9 members) occupy a "goldilocks" zone between

the rigidity of small rings and the flexibility of macrocycles.
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Linear peptides suffer from high conformational flexibility, leading to a significant entropic

penalty upon binding to a protein active site. Azepanones restrict this flexibility.

Beta-Turn Mimicry: The 7-membered ring forces the backbone dihedral angles (

) to adopt values similar to a Type II

-turn, a common recognition motif in protease-substrate interactions.

The "Warhead" Positioning: In cysteine protease inhibitors, the ketone carbonyl of the

azepanone acts as an electrophilic trap (warhead). The ring structure orients this carbonyl

perfectly to accept nucleophilic attack from the active site cysteine thiolate, forming a

reversible thiohemiketal.

Stereoelectronic Considerations
C4-Stereochemistry: Activity is often strictly governed by chirality at the C4 position. In

Cathepsin K inhibitors, the (S)-configuration typically places the P2 substituent in an

equatorial orientation, minimizing steric clash with the enzyme floor.

Ring Puckering: The azepanone ring adopts a twisted chair conformation. Substituents at C7

(cis to C4) can stabilize this conformation and block metabolic hot-spots, significantly

improving oral bioavailability (e.g., Relacatib).

Rational Design Strategy
Designing a novel azepanone scaffold requires a modular approach, treating the ring as a

chassis for "Warheads" and "Recognition Elements."

Design Workflow
Core Selection: Choose between Azepan-3-one (amino-acid derived) or Azepan-4-one

(peptidomimetic).

P2/P3 Optimization:

P2 (C4-position): Hydrophobic groups (Leucine mimics like isobutyl, phenyl) target the S2

pocket.
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P3 (N-position): Heteroaryl amides provide hydrogen bond acceptors/donors to interact

with the S3 subsite (e.g., Gly-Gly interactions).

Metabolic Blocking: Introduce small alkyl groups (methyl, fluoro) at C7 or C5 to prevent

oxidative metabolism without disrupting binding affinity.

Caption: Modular design strategy for azepanone-based protease inhibitors, highlighting key

substitution vectors.

Synthetic Methodologies
Traditional lactamization is often insufficient for highly functionalized azepanones. The Ring-

Closing Metathesis (RCM) approach is the industry standard for generating novel scaffolds due

to its tolerance of functional groups and stereochemical control.

Protocol: RCM-Based Synthesis of Chiral Azepan-4-ones
This route utilizes amino acid starting materials to install the critical C4 stereocenter before ring

formation.

Step-by-Step Methodology:
Precursor Assembly:

Start with L-Allylglycine (provides the alkene and chirality).

Protect the amine (Boc/Cbz) and couple with an allyl-functionalized acid or alcohol to form

the diene precursor.

Critical Check: Ensure the stereochemistry is preserved during coupling.

Ring-Closing Metathesis (RCM):

Reagent: Grubbs II catalyst (2-5 mol%).

Solvent: Dichloromethane (DCM) or Toluene (degassed). High dilution (0.005 M) is

essential to favor intramolecular cyclization over intermolecular polymerization.

Conditions: Reflux for 2-12 hours.
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Purification: Removal of Ruthenium by-products using activated charcoal or specialized

scavenger resins (e.g., SiliaMetS).

Olefin Hydrogenation:

Reduce the resulting azepene double bond using H2 (1 atm) and Pd/C. This yields the

saturated azepane.

Oxidation to Azepanone:

If the precursor contained an alcohol, oxidize to the ketone using Dess-Martin Periodinane

(DMP) or Swern Oxidation.

Note: Avoid harsh acidic oxidants that might epimerize the alpha-chiral center.

Caption: Synthetic workflow for accessing chiral azepan-4-ones via Ring-Closing Metathesis.

Experimental Validation: Biological Assay
Once synthesized, the scaffold must be validated for potency and mechanism of action.

Protocol: Cathepsin K FRET Inhibition Assay
This assay measures the ability of the azepanone to inhibit the cleavage of a fluorogenic

substrate.

Materials:

Enzyme: Recombinant Human Cathepsin K (0.1-1 nM final).

Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~ 50 µM).

Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

Procedure:

Preparation: Dilute azepanone inhibitors in DMSO (serial dilutions). Final DMSO

concentration in assay should be <5%.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6151135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 15 minutes at room temperature to

allow equilibrium (especially for slow-binding reversible covalent inhibitors).

Initiation: Add Substrate (Z-Phe-Arg-AMC) to start the reaction.

Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

Analysis: Calculate initial velocity (

). Plot

vs. [Inhibitor] to determine

.

Ki Determination: For tight-binding inhibitors (common for azepanones), use the Morrison

equation rather than standard Michaelis-Menten fitting.

Data Presentation & SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) trends observed in

azepanone-based Cathepsin K inhibitors, highlighting the impact of C4 and C7 substitution.

Compo
und ID

P2
Substitu
ent (C4)

P3
Substitu
ent (N1)

C7
Substitu
ent

Cat K Ki
(nM)

Cat L Ki
(nM)

Selectiv
ity (L/K)

Oral
Bioavail
ability
(Rat)

Azep-1
(S)-

Isobutyl

Benzofur

an-2-CO
H 0.16 250 1,562x 42%

Azep-2
(R)-

Isobutyl

Benzofur

an-2-CO
H >1000 >5000 N/A N/D

Azep-3
(S)-

Isobutyl

Quinoline

-8-CO
H 0.50 0.43 0.86x 35%

Relacatib
(S)-

Isobutyl

Benzofur

an-2-CO

(cis)-

Methyl
0.041 120 2,900x 89%
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Key Insights:

Stereospecificity: The drastic loss of potency in Azep-2 ((R)-isomer) confirms the necessity of

the (S)-configuration to project the P2 group into the hydrophobic pocket.

Selectivity:Azep-3 shows that altering the P3 cap (Quinoline) can shift selectivity toward

Cathepsin L, demonstrating the tunability of the scaffold.

Pharmacokinetics:Relacatib demonstrates that C7-methylation not only improves potency

(via conformational pre-organization) but doubles oral bioavailability by blocking metabolic

sites.

Future Outlook: Beyond Proteases
The utility of azepanone scaffolds is expanding into new modalities:

Covalent Irreversible Inhibitors: Appending acrylamides to the azepanone nitrogen to target

non-catalytic cysteines (e.g., in kinases).

PROTAC Linkers: The rigid 7-membered ring serves as a distinct linker element in

Proteolysis Targeting Chimeras, offering different exit vectors compared to standard

piperazines.

CNS Targets: Recent studies (2025) have identified bicyclic azepanes as potent inhibitors of

monoamine transporters (NET/DAT), suggesting the scaffold can cross the blood-brain

barrier effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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